N-butyl-2-piperazin-1-ylacetamide
Description
Significance of Piperazine (B1678402) Derivatives in Contemporary Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged structure" in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in a wide array of biologically active compounds. mdpi.comresearchgate.net Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antidepressant, antiviral, and anti-inflammatory effects. mdpi.comresearchgate.netnih.govnih.gov
The therapeutic versatility of the piperazine scaffold can be attributed to several key features. The two nitrogen atoms can act as hydrogen bond acceptors and can be ionized under physiological conditions, facilitating interactions with biological targets. researchgate.net This structural element also tends to improve the pharmacokinetic properties of drug candidates, such as enhancing water solubility and bioavailability. mdpi.com The ability to easily modify the piperazine ring at its nitrogen atoms allows for the creation of large libraries of compounds with diverse biological activities. researchgate.net
Table 1: Selected Pharmacological Activities of Piperazine Derivatives
| Pharmacological Activity | Examples of Investigated Derivatives |
| Antidepressant | Vortioxetine, Trazodone researchgate.net |
| Antipsychotic | Clozapine researchgate.net |
| Anxiolytic | Buspirone researchgate.net |
| Anticancer | Imatinib researchgate.net |
| Antiviral | Indinavir |
| Antifungal | Posaconazole |
| Antibacterial | Ciprofloxacin |
Overview of N-Butyl-2-Piperazin-1-ylacetamide's Position within Piperazine-Acetamide Chemistry
This compound belongs to the piperazine-acetamide class of compounds, which are characterized by a piperazine ring connected to other molecular fragments via an acetamide (B32628) linker. This structural motif is a subject of considerable interest in medicinal chemistry. The acetamide group itself is a common feature in many drug molecules, and its combination with the piperazine ring creates opportunities for developing novel therapeutic agents.
Research into piperazine-acetamide derivatives has explored their potential in various therapeutic areas. For instance, the synthesis of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides has yielded compounds with notable antibacterial and antifungal activity. In other studies, piperazine derivatives incorporating an acetamide linker have been designed and evaluated for their antidepressant potential, targeting serotonin (B10506) receptors. tandfonline.com
This compound is specifically an N-substituted piperazine, where one nitrogen of the piperazine ring is attached to the acetamide group, and the other nitrogen is unsubstituted. The acetamide nitrogen is, in turn, substituted with a butyl group. The nature of the substituents on both the piperazine ring and the acetamide moiety plays a crucial role in determining the compound's physicochemical properties and its interaction with biological targets.
Table 2: Structural Comparison of this compound and a Related Research Compound
| Compound Name | Structure | Key Features |
| This compound | C₁₀H₂₁N₃O | Unsubstituted piperazine nitrogen; N-butyl group on the acetamide. |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | C₁₄H₂₁N₃O | Unsubstituted piperazine nitrogen; N-(2,6-dimethylphenyl) group on the acetamide. |
Research Trajectories for this compound and its Analogues
The research trajectories for this compound and its analogues are guided by the established potential of the broader piperazine-acetamide class. A primary avenue of investigation involves the synthesis and evaluation of a library of analogues to establish structure-activity relationships (SAR). This would entail modifying both the N-butyl group on the acetamide and potentially adding substituents to the second nitrogen of the piperazine ring.
Based on the activities of related compounds, key research directions could include:
Antimicrobial Activity: Given that other piperazine-acetamide derivatives have shown antibacterial and antifungal properties, this compound and its analogues could be screened against a panel of pathogenic microorganisms.
Central Nervous System (CNS) Activity: The piperazine scaffold is a well-known pharmacophore for CNS-active drugs. researchgate.netnih.gov Investigations into the potential antidepressant, anxiolytic, or antipsychotic effects of this compound would be a logical step. This would involve assessing the compound's ability to interact with key neurotransmitter receptors, such as serotonin and dopamine (B1211576) receptors.
Anticancer Activity: The piperazine moiety is present in several anticancer drugs. mdpi.com Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines could uncover potential applications in oncology.
Further research would also likely involve computational studies, such as molecular docking, to predict the binding of these compounds to specific biological targets and to guide the design of more potent and selective analogues.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMUJPPKLVSAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368937 | |
| Record name | 1-Piperazineacetamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89433-46-5 | |
| Record name | 1-Piperazineacetamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Butyl 2 Piperazin 1 Ylacetamide and Analogues
General Synthetic Routes for Piperazine-Acetamide Scaffolds
The construction of the piperazine-acetamide framework can be achieved through several reliable synthetic pathways. These methods offer flexibility in introducing a wide range of substituents, allowing for the creation of diverse chemical libraries for drug discovery.
Alkylation Reactions in Piperazine-Acetamide Synthesis
A primary and straightforward method for synthesizing N-substituted piperazines involves the alkylation of a piperazine (B1678402) derivative. researchgate.netmdpi.com This approach is widely utilized for creating N-alkyl, N-aryl, and other substituted piperazines. nih.gov The reaction typically involves a nucleophilic substitution where the nitrogen atom of the piperazine ring attacks an alkyl halide or sulfonate. mdpi.com For instance, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to yield N-alkylpiperazines. researchgate.net
To control the degree of alkylation and avoid the formation of undesired by-products, such as di-alkylated piperazines, several strategies can be employed. researchgate.net One common technique is the use of a large excess of the piperazine reactant. researchgate.net Another effective method involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms, ensuring mono-alkylation. researchgate.netnih.gov The Boc group can be readily removed under acidic conditions after the desired alkyl group has been introduced. nih.gov Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another valuable method for N-alkylation that prevents the formation of quaternary ammonium (B1175870) salts. researchgate.netnih.gov Asymmetric allylic alkylation has also been employed to produce enantiomerically enriched piperazin-2-ones and piperazines. nih.gov
Approaches Involving Halogenated Acetamide (B32628) Precursors
A prevalent and versatile method for constructing the piperazine-acetamide scaffold involves the use of halogenated acetamide precursors, most commonly 2-chloro-N-substituted acetamides. researchgate.netbioline.org.br These precursors are highly reactive electrophiles that readily undergo nucleophilic substitution with piperazine or its derivatives. The reaction of 2-chloroacetyl chloride with an appropriate amine is a common way to synthesize these chloroacetamide reagents. nih.gov
For example, the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides can be achieved by first reacting aniline (B41778) with chloroacetyl chloride to form 2-chloro-N-phenylacetamide, which is then treated with the desired arylpiperazine. bioline.org.br Similarly, N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide can be prepared by reacting piperazine with N-chloroacetyl-2,6-xylidine. google.comgoogle.com The reaction conditions for this nucleophilic substitution are often mild, typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction. bioline.org.br This method's adaptability allows for the synthesis of a wide array of piperazine-acetamide derivatives by simply varying the N-substituent on the acetamide and the substituent on the piperazine ring. nih.gov
Multicomponent Reactions in Piperazine Derivative Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgthieme-connect.deresearchgate.net The Ugi reaction is a particularly notable MCR that has been successfully applied to the synthesis of piperazine-based scaffolds. researchgate.netrsc.orgnih.govthieme-connect.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net
By strategically choosing the starting components, diverse piperazine derivatives can be assembled. For instance, a four-component Ugi reaction followed by an intramolecular hydroamination can yield N-aryl piperazine derivatives. thieme-connect.de Split-Ugi reactions have also been employed to generate chemical diversity around the piperazine core. nih.gov Furthermore, the Ugi reaction can be combined with other transformations, such as cyclization steps, to create more complex heterocyclic systems containing the piperazine motif. thieme-connect.dersc.orgthieme-connect.com The efficiency and atom economy of MCRs make them an attractive strategy for the rapid generation of libraries of piperazine derivatives for biological screening. rsc.orgthieme-connect.de
Specific Synthesis of N-Butyl-2-Piperazin-1-ylacetamide and Related Butyl Isomers
The synthesis of this compound can be accomplished through the reaction of piperazine with N-butyl-2-chloroacetamide. A variation of this involves reacting N-(tert-butyl)-2-(piperazin-1-yl)acetamide hydrochloride with a suitable reagent. bldpharm.com Another approach involves the alkylation of a piperazine precursor with a butyl halide. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized, demonstrating the versatility of this scaffold. researchgate.net
The synthesis of related butyl isomers, such as N-(4-tert-butyl-2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide, has also been reported, highlighting the ability to introduce different butyl groups and other cyclic amines into the acetamide structure. sigmaaldrich.com
Strategies for Derivatization and Scaffold Elaboration
Once the core piperazine-acetamide scaffold is assembled, further derivatization can be carried out to explore the structure-activity relationships of these compounds. These modifications can be made at various positions, including the amide nitrogen, the piperazine ring, and the acetamide backbone.
Incorporation of Sulfonamide Moieties
A common and synthetically accessible derivatization strategy involves the incorporation of sulfonamide functionalities. nih.govhilarispublisher.comijarsct.co.inscinito.ai Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. hilarispublisher.com
The synthesis of piperazine-acetamide sulfonamide derivatives is typically achieved by reacting the free secondary amine of the piperazine ring with a sulfonyl chloride in the presence of a base. hilarispublisher.commdpi.com This reaction is generally efficient and allows for the introduction of a diverse array of sulfonyl groups, including alkylsulfonyl, arylsulfonyl, and benzylsulfonyl moieties. mdpi.com For example, novel sulfonamide derivatives of trimetazidine (B612337) have been synthesized by reacting trimetazidine with various sulfonyl chlorides. mdpi.com This approach has also been used to prepare piperazine sulfonamides as HIV-1 protease inhibitors. nih.gov The resulting sulfonamide derivatives often exhibit interesting biological properties, making this a valuable strategy for lead optimization in drug discovery programs. nih.govnih.gov
Integration of Benzyl (B1604629) and Other Alkyl/Aryl Substituents
The synthesis of analogs featuring benzyl and other alkyl or aryl groups on the piperazine nitrogen is a common strategy to modulate the compound's properties. A general approach involves the reaction of a piperazine-containing intermediate with various substituted benzyl chlorides or other alkyl/aryl halides. researchgate.netorientjchem.org
For instance, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide can serve as a scaffold. Its reaction with different substituted benzyl chlorides in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetonitrile (B52724) leads to the formation of the corresponding N-benzylated piperazine derivatives. researchgate.netorientjchem.org This reaction is typically carried out at room temperature over several hours. researchgate.netorientjchem.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.netorientjchem.org Once the reaction is complete, the product is typically isolated by pouring the reaction mixture into ice-cold water and extracting with an organic solvent like methylene (B1212753) dichloride. researchgate.netorientjchem.org
Similarly, various aryl groups can be introduced onto the piperazine ring. The primary methods for synthesizing N-arylpiperazines include the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.comnih.gov SNAr reactions are particularly feasible when the aryl group is an electron-deficient heterocycle. nih.gov Another method involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net The choice of method often depends on the specific nature of the aryl group being introduced.
The synthesis of N-alkyl analogs can be achieved through several key methods: nucleophilic substitution using alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.comnih.gov N-alkylation with alkyl chlorides or bromides is a frequently employed technique. nih.gov
Table 1: Examples of Synthesized N-Alkyl/Aryl Piperazine Derivatives
| Compound ID | Scaffold | Reagent | Synthetic Method | Reference |
| 8a-e | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted benzyl chlorides | Alkylation | researchgate.netorientjchem.org |
| 15 | 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Alkylation | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Fusion with Heterocyclic Systems (e.g., Thiazole, Thiophene (B33073), Benzoxazine)
The incorporation of heterocyclic moieties, such as thiazole, thiophene, and benzoxazine (B1645224), into the this compound framework has been explored to generate novel analogs. These heterocyclic rings can significantly influence the biological profile of the parent compound.
Thiazole Derivatives: A common synthetic route to thiazole-containing analogs involves the reaction of a chloroacetylated aminobenzothiazole with a substituted piperazine in the presence of a base. nih.gov For example, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized through a two-step process starting from different aminobenzothiazoles. nih.gov In another approach, new 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized by reacting 2-chloro-N-[4-(2-(4-substituted phenyl)-4-thiazolyl)phenyl]acetamide with an appropriate piperazine derivative and potassium carbonate in acetone. researchgate.netsemanticscholar.org The reaction is typically carried out under reflux conditions. researchgate.netsemanticscholar.org Similarly, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides has been synthesized and characterized. researchgate.net
Thiophene Derivatives: The synthesis of thiophene-containing analogs often involves coupling a thiophene moiety to the piperazine ring. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were created by first acylating a substituted nicotinic acid with oxalyl chloride to form the acyl chloride. mdpi.com This intermediate was then reacted with a substituted thiophen-2-amine under basic conditions to yield the final products. mdpi.com
Benzoxazine Derivatives: While direct fusion of a benzoxazine ring to this compound is less commonly detailed, the general principles of heterocyclic synthesis would apply. This could involve constructing the benzoxazine ring onto a piperazine-containing precursor or coupling a pre-formed benzoxazine moiety to the piperazine nitrogen, likely through a nucleophilic substitution reaction.
Table 2: Synthesis of Heterocyclic Analogs
| Heterocycle | General Synthetic Strategy | Key Reagents | Reference |
| Thiazole | Reaction of a chloroacetylated aminothiazole with a piperazine derivative. | 2-Chloro-N-[4-(2-substituted-phenyl)thiazol-4-yl]phenyl]acetamide, Substituted piperazines, K2CO3 | nih.govresearchgate.netsemanticscholar.org |
| Thiophene | Acylation of a thiophen-2-amine with a nicotinoyl chloride derivative. | Substituted nicotinoyl chloride, Substituted thiophen-2-amine | mdpi.com |
This table provides a general overview of synthetic strategies.
Rational Design of Modified Structures
The rational design of modified this compound structures is a cornerstone of modern drug discovery, aiming to enhance desired properties while minimizing undesirable ones. nih.gov This process relies heavily on understanding the structure-activity relationships (SAR) of existing compounds. The piperazine scaffold is considered a "privileged" structure in drug design due to its synthetic tractability and its presence in numerous biologically active compounds. nih.gov
The two nitrogen atoms of the piperazine ring are key points for modification. nih.gov The N-1 nitrogen can be functionalized to introduce hydrogen bond acceptors and hydrophobic groups, often through the attachment of other heterocyclic systems, without creating a new stereocenter. nih.gov The N-4 nitrogen can act as a basic amine, which can be crucial for pharmacokinetic properties. nih.gov
Computational tools, such as molecular docking, play a significant role in the rational design process. researchgate.netorientjchem.orgnih.gov By simulating the binding of designed analogs to a specific biological target, researchers can predict their potential activity and prioritize the synthesis of the most promising candidates. researchgate.netorientjchem.orgnih.gov For example, docking studies have been used to investigate the binding interactions of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with their target enzyme. nih.gov
The modification of natural products with a piperazine moiety is another strategy employed in rational design. nih.gov This approach aims to combine the inherent biological activity of a natural product with the favorable pharmacokinetic properties often conferred by the piperazine ring. nih.gov
Structure Activity Relationship Sar Studies of N Butyl 2 Piperazin 1 Ylacetamide Derivatives
Impact of N-Substitution on the Piperazine (B1678402) Ring on Biological Activity
The substitution at the N-4 position of the piperazine ring in N-butyl-2-piperazin-1-ylacetamide and its analogs is a critical determinant of their biological activity. Research has shown that a wide variety of substituents, including alkyl, aryl, and heterocyclic moieties, can be accommodated at this position, significantly influencing the compound's affinity and selectivity for its biological targets. nih.govnih.gov
The introduction of different N-aromatic heterocyclic groups, such as substituted indole (B1671886) rings, has been a successful strategy in modulating the pharmacological profile of these derivatives. nih.gov It has been demonstrated that to maintain high affinity and selectivity for certain receptors, like the dopamine (B1211576) D3 receptor, the heterocyclic ring does not necessarily need to be directly connected to the piperazine ring; linkers such as an amide or a methylene (B1212753) group can be employed. nih.gov For instance, a derivative with an amide linker connected to the 2-position of an indole ring was found to be among the compounds with high affinity and selectivity. nih.gov
Interestingly, the basicity of the piperazine nitrogen atom connected to the N-substituent does not appear to be a critical factor for the affinity of some derivatives to their target receptors. nih.gov Even when the introduction of certain N-substituents, like indole amides, reduces the basicity of this nitrogen, the affinity for receptors such as D2/D3 dopamine receptors is not negatively impacted. nih.gov This suggests that this particular nitrogen atom may have minimal or no involvement in hydrogen bonding or ionic interactions with the receptor. nih.gov
Furthermore, SAR studies have revealed that replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) often leads to a significant decrease in activity, highlighting the importance of the piperazine scaffold itself. nih.gov The introduction of piperazine or its slightly larger analog, homopiperazine, can significantly enhance antitumor activity in certain molecular frameworks. nih.gov In some cases, piperazine and methylpiperazine substituted derivatives have shown higher antiproliferative potency compared to their morpholine and pyrrolidine counterparts. nih.gov
The nature of the substituent on the aryl portion of an N-arylpiperazine moiety also plays a significant role. For example, in a series of N-arylpiperazine-1-carboxamide derivatives, ortho-substituted phenyl groups led to moderate to strong cytotoxic activities. mdpi.com
| Derivative Type | Substitution | Impact on Biological Activity | Reference(s) |
| N-Arylpiperazine | Indole rings via amide or methylene linker | Can maintain high affinity and selectivity for D3 receptors. | nih.gov |
| N-Arylpiperazine | Introduction of electron-withdrawing groups | Can reduce the basicity of the piperazine nitrogen without negatively impacting receptor affinity. | nih.gov |
| Piperazine Analogs | Replacement with morpholine or pyrrolidine | Often leads to a noticeable decrease in activity. | nih.gov |
| N-Arylpiperazine | ortho-substituted phenyl groups | Displayed moderate to strong cytotoxic activities in LNCaP cells. | mdpi.com |
| Piperazine Analogs | Introduction of piperazine or homopiperazine | Can significantly improve antitumor activity. | nih.gov |
Influence of Acetamide (B32628) Moiety Modifications on Pharmacological Profiles
The acetamide moiety in this compound derivatives serves as a crucial linker and a key pharmacophoric element. Modifications to this part of the molecule, including the nature of the amide and the length of the alkyl chain, have profound effects on the pharmacological profile.
In many biologically active piperazine derivatives, the acetamide group acts as a linker connecting the piperazine core to another chemical entity, often an aromatic or heterocyclic ring system. The integrity of this amide linkage is often essential for activity. For example, in some series of compounds, replacing the amide linker with a different functional group can lead to a significant loss of potency.
The nature of the substituent on the acetamide nitrogen also dictates the biological response. For instance, in a series of coumarin-piperazine derivatives, the substituent on the acetamido group was critical for acetylcholinesterase inhibitory activity. wu.ac.th A derivative with a meta-methoxy substitution on the N-phenylacetamide moiety was identified as a potent inhibitor. wu.ac.th
Furthermore, the length of the linker chain connecting the piperazine ring to other parts of the molecule can be optimized for maximal activity. In a study of piperazine derivatives with activity at serotonin (B10506) receptors, a four-carbon chain was found to be optimal when the terminal fragment was a heteroaryl group. ijrrjournal.com However, for derivatives with a cycloalkyl moiety, a two-methylene chain resulted in maximum affinity. ijrrjournal.com This highlights that the optimal linker length is dependent on the nature of the terminal substituent.
In the context of antitumor agents, the introduction of an acyl piperazine moiety at a specific position of a triterpene scaffold, while retaining a polar group at another position, significantly improved the antitumor bioactivities of the compounds. nih.gov This indicates that the acetamide portion, as part of an acylpiperazine, plays a direct role in enhancing the desired pharmacological effect.
| Modification to Acetamide Moiety | Observation | Pharmacological Impact | Reference(s) |
| N-Phenylacetamide Substitution | meta-methoxy substitution | Potent acetylcholinesterase inhibition. | wu.ac.th |
| Linker Chain Length | Four-carbon chain with terminal heteroaryl | Optimal activity at serotonin receptors. | ijrrjournal.com |
| Linker Chain Length | Two-carbon chain with terminal cycloalkyl | Maximum affinity for serotonin receptors. | ijrrjournal.com |
| Acylpiperazine Introduction | At C-28 of a triterpene scaffold | Significantly improved antitumor bioactivities. | nih.gov |
Analysis of Steric and Electronic Effects on Target Binding and Efficacy
The interaction of this compound derivatives with their biological targets is governed by a combination of steric and electronic factors. The size, shape, and electronic properties of the substituents on both the piperazine ring and the acetamide moiety can significantly influence binding affinity and efficacy.
Steric Effects: The steric bulk of the N-substituent on the piperazine ring is a critical factor. researchgate.net Bulky substituents may cause steric hindrance, preventing the molecule from fitting optimally into the binding pocket of a receptor or enzyme. researchgate.net Conversely, in some cases, a certain degree of bulk is necessary to achieve the desired interaction. The shape and rigidity of the N-1 substituent in arylpiperazines have been shown to affect the formation of the receptor-ligand complex. doaj.org For example, rigidifying the piperazine ring by introducing bridging methylene or ethylene (B1197577) units has been an effective strategy to increase selectivity for certain sodium channel subtypes by disfavoring conformations that preferentially bind to others. nih.gov
Electronic Effects: The electronic properties of the substituents, such as their ability to donate or withdraw electrons, can modulate the charge distribution of the molecule, which in turn affects its interaction with the biological target. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of arylpiperazines can influence their receptor binding affinity and selectivity. researchgate.net The pharmacophore of serotoninergic receptor agonists often includes an aromatic ring and a basic planar nitrogen, where an ionic bond between the protonated piperazine nitrogen and a carboxylic oxygen in the receptor is a key interaction. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Piperazine-Acetamide Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on piperazine and piperazine-acetamide analogues to identify the key molecular features that govern their pharmacological effects.
In a QSAR study of aryl alkanol piperazine derivatives with antidepressant activities, specific molecular descriptors were identified as being influential. nih.gov For 5-hydroxytryptamine (5-HT) reuptake inhibition, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be important. nih.gov For noradrenaline (NA) reuptake inhibition, descriptors like HOMO, PMI-mag, S_sssN, and Shadow-XZ were key. nih.gov These findings provide quantitative insights into the structural requirements for activity.
Another QSAR study on piperazine and keto piperazine derivatives as renin inhibitors revealed that constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) play a vital role in the binding of these ligands to the renin enzyme. acs.org The developed QSAR model showed good predictive power with a correlation coefficient (R²) of 0.846. acs.orgsemanticscholar.org
For a series of piperazine derivatives designed as mTORC1 inhibitors, QSAR modeling indicated that the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with the biological inhibitory activity. mdpi.com Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. semanticscholar.orgresearchgate.net These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence activity, thereby guiding the design of new, more potent analogues. semanticscholar.orgresearchgate.net
| QSAR Study Subject | Key Descriptors/Findings | Statistical Significance (R²) | Reference(s) |
| Aryl alkanol piperazine derivatives (Antidepressant) | 5-HT reuptake: Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3. NA reuptake: HOMO, PMI-mag, S_sssN, Shadow-XZ. | >0.924 | nih.gov |
| Piperazine and keto piperazine derivatives (Renin inhibitors) | Constitutional descriptors (Sv, nDB, nO) are vital for binding. | 0.846 | acs.orgsemanticscholar.org |
| Piperazine derivatives (mTORC1 inhibitors) | ELUMO, ω, MR, Log S, PSA, and n are significantly correlated with activity. | 0.74 (MLR), 0.78 (MNLR) | mdpi.com |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of this compound derivatives is a crucial factor that dictates their biological activity. The conformational flexibility of the piperazine ring and the restricted rotation around the amide bond of the acetamide moiety are key aspects to consider.
The piperazine ring typically adopts a chair conformation, which is thermodynamically favored. nih.gov However, upon binding to a metal ion or a biological receptor, it can adopt a higher energy boat conformation to act as a bidentate ligand. nih.gov The conformational flexibility of saturated N-heterocycles like piperazine can sometimes reduce selectivity for a biological target, leading to off-target effects. acs.org Therefore, designing more rigid analogues can be a strategy to improve selectivity.
N-acylated piperazines, such as those with an acetamide group, exhibit complex conformational behavior due to the hindered rotation of the N-C bond in the amide moiety. nih.gov This restricted rotation is a result of the partial double bond character of the amide and leads to the existence of different rotamers at room temperature. nih.gov Furthermore, in asymmetrically substituted piperazines, the interconversion between the two chair conformations of the piperazine ring is also a factor. nih.gov
Temperature-dependent NMR spectroscopy has been used to study the conformational behavior of N-benzoylated piperazines. nih.gov These studies have determined the energy barriers for both the amide bond rotation and the piperazine ring inversion, with activation energies typically ranging from 56 to 80 kJ mol⁻¹. nih.gov In many cases, the energy barrier for the amide bond rotation is higher than that for the ring inversion. nih.gov Understanding these conformational dynamics is essential for designing molecules that can adopt the optimal conformation for binding to their biological target.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology.
Prediction of Binding Affinities and Binding Poses
At present, specific studies detailing the predicted binding affinities and poses of N-butyl-2-piperazin-1-ylacetamide with various protein targets are not extensively available in public databases. However, the principles of molecular docking allow for the theoretical evaluation of its potential interactions. The process would involve preparing a 3D model of the compound and docking it into the binding sites of relevant biological targets. The resulting docking scores would provide an estimation of the binding affinity, and the predicted poses would illustrate the likely orientation of the molecule within the binding pocket.
Identification of Key Amino Acid Residues in Protein Binding Sites
The identification of key amino acid residues that interact with a ligand is a critical outcome of molecular docking studies. For this compound, this would involve analyzing the predicted binding pose to identify non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of a target protein. While specific data for this compound is not yet published, related research on similar piperazine-containing molecules suggests that the piperazine (B1678402) nitrogen atoms and the amide group are likely to be key interaction points.
Quantum Chemical Studies
Quantum chemical studies provide a deeper understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) for Molecular Structure and Vibrational Characteristics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to optimize its three-dimensional geometry, predict its bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra to confirm its structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the calculation of this energy gap would be a key component of its quantum chemical characterization.
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, offering insights into its reactivity and intermolecular interaction sites. Computational analysis generates an MEP map where different colors correspond to varying levels of electrostatic potential. nih.gov
For this compound, the MEP map highlights distinct electronegative and electropositive regions. The areas with the most negative potential (typically colored red) are concentrated around the oxygen atom of the carbonyl group and the two nitrogen atoms within the piperazine ring. These red zones signify regions of high electron density, making them probable sites for electrophilic attacks.
Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of the amide group and the N-butyl chain. These areas are electron-deficient and thus represent likely sites for nucleophilic interactions. The remaining parts of the molecule, shown in green, have a neutral electrostatic potential. This detailed charge mapping is crucial for understanding the molecule's polarity and its capacity for forming non-covalent bonds, such as hydrogen bonds, which influence its biological activity and physical properties. researchgate.net
Table 1: Predicted Reactive Sites from MEP Analysis
| Region | Location | Predicted Interaction |
|---|---|---|
| Most Negative (Red) | Carbonyl Oxygen, Piperazine Nitrogens | Electrophilic Attack, Hydrogen Bond Acceptor |
| Most Positive (Blue) | Amide Hydrogen, Butyl Chain Hydrogens | Nucleophilic Attack, Hydrogen Bond Donor |
| Neutral (Green) | Carbon Backbone | Van der Waals Interactions |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are essential for modern photonics and optoelectronics, and computational methods can predict a molecule's potential for such applications. dtic.mil The key indicators of NLO activity are a significant molecular dipole moment (μ) and a high first-order hyperpolarizability (β) value. researchgate.net
In silico calculations for this compound suggest that it possesses NLO properties. The presence of both electron-donating groups (the piperazine ring) and electron-withdrawing groups (the acetyl group) facilitates intramolecular charge transfer (ICT), a key requirement for NLO activity. This charge transfer from the piperazine moiety to the acetyl moiety results in a notable first-order hyperpolarizability. A direct relationship has been observed between the energy gap of a molecule and its hyperpolarizability (β).
The calculated dipole moment and hyperpolarizability values from these theoretical studies indicate that this compound could be a candidate for development as an NLO material.
| First-Order Hyperpolarizability (β) | Measure of the second-order NLO response. | A non-zero value indicates potential for NLO applications like second-harmonic generation. |
In Silico Metabolic Pathway Prediction and Enzyme System Characterization
Identification of Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) Involvement in Metabolism
In silico tools are critical for the early prediction of a drug candidate's metabolic fate. nih.gov The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of xenobiotics. nih.govunimi.it For this compound, computational models predict that CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, are the primary catalysts for its metabolism. researchgate.net This prediction is based on the presence of structural motifs, such as the piperazine ring and N-alkyl substituent, which are known substrates for these enzymes. researchgate.net
Additionally, the piperazine ring contains secondary amine structures, suggesting a potential role for monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) in its metabolism. These enzymes are known to catalyze the oxidative deamination of amines. In silico models can predict the likelihood of a compound being a substrate for these enzymes, which is crucial for understanding potential drug-drug interactions and metabolic clearance pathways. mdpi.com
Simulation of Oxidative N-Dealkylation and Other Metabolic Transformations
Computational simulations predict several major metabolic transformations for this compound. A primary pathway is oxidative N-dealkylation, a common reaction for compounds with N-alkyl groups. nih.govsemanticscholar.org This reaction, mediated by CYP enzymes, involves the enzymatic hydroxylation of the carbon atom on the butyl group that is attached to the piperazine nitrogen. nih.gov This intermediate is unstable and spontaneously cleaves, resulting in the formation of 2-piperazin-1-ylacetamide and butyraldehyde. nih.gov
Other predicted metabolic routes include:
Piperazine Ring Oxidation: Hydroxylation can occur at various positions on the piperazine ring, leading to different oxidized metabolites.
Amide Hydrolysis: The cleavage of the amide bond would yield N-butylpiperazine and acetamide (B32628). This is generally a slower metabolic process compared to oxidation.
These in silico predictions provide a foundational metabolic profile, guiding further experimental studies to confirm the specific metabolites formed. researchgate.net
Table 3: Predicted Metabolic Pathways and Resulting Metabolites
| Metabolic Pathway | Enzyme System (Predicted) | Key Transformation | Predicted Metabolites |
|---|---|---|---|
| Oxidative N-Dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Removal of the N-butyl group | 2-piperazin-1-ylacetamide, Butyraldehyde |
| Piperazine Ring Oxidation | Cytochrome P450 | Addition of a hydroxyl group to the piperazine ring | Hydroxylated derivatives of the parent compound |
| Amide Hydrolysis | Amidases/Hydrolases | Cleavage of the acetamide group | N-butylpiperazine, Acetamide |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-piperazin-1-ylacetamide |
| Butyraldehyde |
| N-butylpiperazine |
Future Perspectives and Research Directions
Design and Synthesis of Novel N-Butyl-2-Piperazin-1-ylacetamide Analogues with Enhanced Specificity
The development of novel analogues of this compound with improved specificity is a key area for future research. This involves the strategic modification of the parent molecule to enhance its interaction with specific biological targets while minimizing off-target effects. A common approach in medicinal chemistry is the synthesis of a library of related compounds with systematic variations in their structure.
For instance, research into related piperazine (B1678402) derivatives has shown that modifications at the N4 position of the piperazine ring can significantly influence biological activity. In one study, a series of 1-(4-aroyl)-piperazinyl-2-phenylethanone derivatives were synthesized, demonstrating that different substituents on the aroyl group led to varying degrees of anticonvulsant activity. Similarly, the synthesis of novel piperazine salts with dithiocarbamic acid derivatives has been explored for their potential as antifungal and antibacterial agents.
Future efforts in designing this compound analogues could focus on several strategies:
Modification of the N-butyl group: Introducing branching, unsaturation, or cyclic structures to the butyl chain could modulate the compound's lipophilicity and steric properties, potentially leading to enhanced binding affinity and selectivity for a specific target.
Substitution on the piperazine ring: Introducing various functional groups at the N4 position of the piperazine ring is a well-established strategy for tuning the pharmacological properties of piperazine-containing drugs.
Alteration of the acetamide (B32628) moiety: The acetamide group can be replaced with other bioisosteres to explore different hydrogen bonding patterns and conformational preferences.
Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action
While the specific biological targets of this compound are not well-defined in the current literature, the broader class of piperazine derivatives exhibits a wide range of biological activities, suggesting a rich landscape for target discovery. For example, various piperazine derivatives have been investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents.
A study on N-(substituted)-2-(4-(3-methoxyphenyl)piperazin-1-yl)acetamide derivatives identified their potential as anticancer agents through mechanisms that may involve the inhibition of tubulin polymerization. Another area of exploration is the potential for these compounds to act as calcium channel blockers, a mechanism implicated in their anticonvulsant effects.
Future research to uncover novel biological targets and mechanisms of action for this compound could involve:
High-throughput screening: Screening a library of this compound analogues against a panel of known and unknown biological targets can help identify novel activities.
Affinity-based proteomics: This technique can be used to identify the direct binding partners of this compound within a complex biological sample, thereby revealing its molecular targets.
Phenotypic screening: Observing the effects of the compound on cellular or organismal phenotypes can provide clues about its mechanism of action, even without prior knowledge of its specific target.
Application of Advanced Computational Methodologies in Lead Optimization
Computational chemistry and molecular modeling play a crucial role in modern drug discovery and can be instrumental in the lead optimization of this compound analogues. These methods allow for the rational design of new compounds with improved properties and provide insights into their interactions with biological targets at the molecular level.
For instance, quantitative structure-activity relationship (QSAR) studies have been successfully applied to piperazine derivatives to correlate their structural features with their biological activities. In one such study on piperazine-containing histamine (B1213489) H3 receptor antagonists, 3D-QSAR models were developed to guide the design of more potent compounds.
Key computational approaches that can be applied to the optimization of this compound include:
Molecular docking: This technique can be used to predict the binding mode and affinity of this compound analogues to a specific biological target.
Molecular dynamics simulations: These simulations can provide a dynamic view of the ligand-receptor interactions and help assess the stability of the complex.
ADMET prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.
Comprehensive Preclinical Efficacy Studies and Mechanism Elucidation (Excluding Clinical Human Data)
Once promising this compound analogues have been identified through design, synthesis, and in silico studies, comprehensive preclinical efficacy studies are necessary to evaluate their therapeutic potential and elucidate their mechanisms of action in relevant biological systems. These studies are conducted in vitro (using cell cultures) and in vivo (using animal models of disease).
For example, if a series of this compound analogues are designed as potential anticancer agents, their preclinical evaluation would involve:
In vitro cytotoxicity assays: Assessing the ability of the compounds to kill cancer cells from various cell lines.
Mechanism of action studies: Investigating how the compounds induce cell death, for example, by studying their effects on the cell cycle, apoptosis, or specific signaling pathways.
In vivo efficacy studies: Evaluating the ability of the compounds to inhibit tumor growth in animal models of cancer.
A study on novel piperazine derivatives as potential antitubercular agents provides a good example of a preclinical workflow. The synthesized compounds were first screened for their in vitro activity against Mycobacterium tuberculosis. The most potent compounds were then evaluated for their cytotoxicity against a mammalian cell line to assess their selectivity. Finally, the mechanism of action of the lead compounds was investigated by examining their effect on specific enzymes in the mycobacterial cell wall synthesis pathway.
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-piperazin-1-ylacetamide, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine derivatives (e.g., 1-substituted piperazine) with N-butyl bromoacetamide under reflux in aprotic solvents (e.g., DMF or THF) with a base like triethylamine . Post-synthesis, purification via column chromatography (silica gel, gradient elution) is critical. Purity validation requires 1H/13C NMR for structural confirmation and LC-MS (ESI+) to assess molecular ion peaks (e.g., [M+H]+) and detect impurities. Quantitative purity (>95%) is typically confirmed using HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers determine key physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- logP (Partition coefficient) : Use shake-flask method with octanol/water phases, followed by HPLC-UV quantification. Alternatively, employ computational tools like ChemAxon or ACD/Labs with PubChem-derived structural data .
- Aqueous Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) using UV spectrophotometry or nephelometry. For low solubility, use co-solvent systems (e.g., DMSO) with back-calculation .
- Thermal Stability : Analyze via DSC (Differential Scanning Calorimetry) to identify decomposition temperatures .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for piperazine acetamide derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:
- Conduct dose-response studies across multiple models (e.g., primary vs. immortalized cells) .
- Validate target engagement using radioligand binding assays (e.g., for neurological targets like 5-HT or σ receptors) .
- Perform meta-analyses of published data, prioritizing studies with standardized protocols (e.g., OECD guidelines for in vitro toxicity) .
Q. How can researchers optimize the synthetic yield of this compound for scale-up?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts .
- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and sustainability .
- Design of Experiments (DoE) : Apply factorial design to evaluate parameters (temperature, stoichiometry) and identify optimal conditions .
Q. What advanced techniques are used to elucidate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities for targets like GPCRs or kinases, guided by PubChem conformational data .
- Crystallography : Co-crystallize analogs with target proteins (e.g., CYP450 enzymes) for atomic-level SAR insights .
- In Vivo Pharmacokinetics : Compare analogs using LC-MS/MS to measure plasma half-life and brain penetration .
Q. What methodologies are recommended for toxicological profiling of this compound in preclinical studies?
- Methodological Answer :
- Acute Toxicity : Follow OECD 423 guidelines, administering graded doses to rodents and monitoring mortality/behavior over 14 days .
- Genotoxicity : Perform Ames tests (OECD 471) with TA98 and TA100 strains ± metabolic activation .
- Cardiotoxicity : Use hERG inhibition assays (patch-clamp or FLIPR) to assess arrhythmia risk .
Data Analysis & Validation
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC Method Validation : Establish linearity (1–100 µg/mL), precision (RSD <5%), and accuracy (spike-recovery 90–110%) per ICH Q2(R1) .
- Matrix Effects : Test recovery in biological fluids (e.g., plasma) using isotopically labeled internal standards (e.g., deuterated analogs) .
- Cross-Validation : Compare results with orthogonal techniques like GC-MS or CE .
Q. What computational tools are suitable for predicting metabolic pathways of this compound?
- Methodological Answer :
- Use METEOR (Lhasa Limited) or ADMET Predictor to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation) .
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS for metabolite identification .
Cross-Disciplinary Applications
Q. How can this compound be repurposed for antimicrobial research?
- Methodological Answer :
- Screen against ESKAPE pathogens using broth microdilution (CLSI guidelines) to determine MIC/MBC .
- Investigate biofilm disruption via crystal violet assay or confocal microscopy with LIVE/DEAD staining .
Q. What neuropharmacological models are appropriate for studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
